molecular formula C18H17ClN4O6 B15020910 4-Chloro-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

4-Chloro-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B15020910
M. Wt: 420.8 g/mol
InChI Key: NEMAEGBITJLGER-ZVBGSRNCSA-N
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Description

4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a hydrazinecarbonyl moiety linked to a dimethoxy-nitrophenyl group. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps. One common method includes the condensation of 4-chlorobenzohydrazide with 2,4-dimethoxy-5-nitrobenzaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is carried out in an ethanol solvent, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The reduction of the nitro group yields the corresponding amine.

    Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-({N’-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a chloro-substituted benzamide core with a hydrazinecarbonyl moiety linked to a dimethoxy-nitrophenyl group

Properties

Molecular Formula

C18H17ClN4O6

Molecular Weight

420.8 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H17ClN4O6/c1-28-15-8-16(29-2)14(23(26)27)7-12(15)9-21-22-17(24)10-20-18(25)11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-9+

InChI Key

NEMAEGBITJLGER-ZVBGSRNCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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